molecular formula C19H23ClN4O4S B6530579 2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946201-55-4

2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530579
CAS No.: 946201-55-4
M. Wt: 438.9 g/mol
InChI Key: ZKUHCKJBEGZVTI-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenoxy group linked via an acetamide backbone to a piperazine-sulfonyl-ethyl moiety, with the piperazine ring further substituted by a pyridin-2-yl group. Such structures are common in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs) or enzymes, where substituent positioning modulates activity and selectivity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O4S/c20-16-4-6-17(7-5-16)28-15-19(25)22-9-14-29(26,27)24-12-10-23(11-13-24)18-3-1-2-8-21-18/h1-8H,9-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUHCKJBEGZVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural components, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects.

Biological Activity

2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry and biological research due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

  • Chlorophenoxy group : Enhances lipophilicity and receptor binding.
  • Pyridinyl piperazine moiety : Imparts specificity in receptor interactions.
  • Sulfonyl propyl chain : Increases solubility and stability.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes. The compound is believed to modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
Antineoplastic Activity Exhibits cytotoxic effects on cancer cell lines, inhibiting cell proliferation.
Osteoclast Inhibition Suppresses osteoclastogenesis and bone resorption in vitro and in vivo.
Antimicrobial Properties Potential activity against various bacterial strains.
Neuropharmacological Effects Modulates neurotransmitter systems, showing promise for CNS disorders.

Anticancer Activity

In a study examining the compound's effects on cancer cell lines, it was found to significantly reduce cell viability in both TK-10 (renal cancer) and HT-29 (colorectal cancer) cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased markers of cell death at concentrations as low as 1 µM. These findings suggest a potential role in cancer therapy by targeting specific cellular pathways involved in tumor growth and survival.

Osteoclastogenesis Inhibition

Research highlighted the compound's ability to inhibit osteoclast formation from precursor cells. In vitro studies demonstrated that it altered the expression of key osteoclast-specific genes, effectively blocking the formation of mature osteoclasts. In vivo experiments showed that treatment with the compound prevented ovariectomy-induced bone loss in animal models, indicating its potential application in treating osteoporosis and other bone-related disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound Key Differences Biological Activity
2-(4-chlorophenoxy)-N-(3-piperazin-1-yl)acetamideLacks sulfonyl groupReduced potency against cancer cells
2-(4-chlorophenoxy)-N-(3-methylpiperazin-1-yl)acetamideContains a methyl group instead of pyridinylAltered receptor binding affinity

The unique combination of functional groups in this compound enhances its specificity and potency compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The following compounds share core acetamide-piperazine frameworks but differ in substituents, influencing their physicochemical and pharmacological profiles:

Table 1: Structural Comparison of Analogs
Compound Name Key Substituents Molecular Features Potential Applications Reference
Target Compound 4-Chlorophenoxy, pyridin-2-yl-piperazine sulfonyl High polarity (sulfonyl), aromatic chlorination GPCR modulation, enzyme inhibition
2-[4-(3-Chlorophenyl)Piperazin-1-yl]-N-(4-[(2,4-Dichlorobenzyl)Sulfanyl]Phenyl)Acetamide 3-Chlorophenyl, sulfanyl linkage, dichlorobenzyl Increased halogenation, sulfur-based linkage Antimicrobial, CNS-targeted agents
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)SulfonylPiperazin-1-yl]Acetamide 4-Fluorophenyl, 4-methylphenyl sulfonyl Fluorine-enhanced bioavailability Anticancer, anti-inflammatory
N-[2-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)Ethyl]-2-(3-Methylphenoxy)Acetamide 4-Chlorophenyl, 4-methylpiperazine, methylphenoxy Methyl groups for metabolic stability Antipsychotic, serotonin receptor ligands
2-{[4-(4-Chlorophenyl)-5-Pyridin-2-yl-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide Triazole-sulfanyl, benzodioxin Heterocyclic diversity (triazole, benzodioxin) Kinase inhibition, antimicrobial

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity
  • Target Compound: The pyridin-2-yl-piperazine group is analogous to adenosine A2A receptor ligands (e.g., ), where aromatic and sulfonyl groups enhance subtype selectivity . The 4-chlorophenoxy group may improve membrane penetration due to moderate lipophilicity.
  • Fluorophenyl Analog () : Fluorine substitution increases metabolic stability and bioavailability compared to chlorine, making it suitable for oral dosing .
Solubility and Stability
  • Sulfonyl vs. Sulfanyl Linkages : Sulfonyl groups (target compound, ) improve aqueous solubility and thermal stability compared to sulfanyl linkages (), which are more prone to oxidation .
  • Chlorine vs. Methyl Substituents : Chlorine increases electronegativity and binding affinity to hydrophobic pockets, while methyl groups () reduce oxidative metabolism, extending half-life .

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